Lercanidipine, (S)-
Overview
Description
Lercanidipine, (S)- is a dihydropyridine calcium channel blocker used primarily for the treatment of hypertension. It is the S-enantiomer of lercanidipine, which means it is one of two mirror-image forms of the molecule. This compound works by inhibiting the influx of calcium ions through L-type calcium channels in the smooth muscle cells of the vascular system, leading to vasodilation and a subsequent reduction in blood pressure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-lercanidipine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediate, 1,4-dihydropyridine.
Cyclization: The intermediate undergoes a cyclization reaction to form the dihydropyridine ring.
Chiral Resolution: The racemic mixture of lercanidipine is then subjected to chiral resolution to isolate the (S)-enantiomer.
Industrial Production Methods: Industrial production of (S)-lercanidipine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large reactors are used to carry out the cyclization and chiral resolution steps.
Purification: The product is purified using techniques such as crystallization and chromatography to achieve the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions: Lercanidipine, (S)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding pyridine derivative.
Reduction: Reduction reactions can convert the dihydropyridine ring back to its tetrahydropyridine form.
Substitution: Various substitution reactions can occur on the aromatic ring or the ester groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include oxidized pyridine derivatives, reduced tetrahydropyridine forms, and substituted lercanidipine analogs.
Scientific Research Applications
Lercanidipine, (S)- has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of calcium channel blockers.
Biology: Research focuses on its effects on cellular calcium dynamics and vascular smooth muscle function.
Medicine: It is extensively studied for its antihypertensive properties and potential therapeutic applications in cardiovascular diseases.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
Mechanism of Action
Lercanidipine, (S)- exerts its effects by blocking L-type calcium channels in the smooth muscle cells of the vascular system. This inhibition prevents the influx of calcium ions, which is necessary for muscle contraction. As a result, the smooth muscles relax, leading to vasodilation and a reduction in blood pressure. The molecular targets include the alpha-1 subunit of the L-type calcium channel, and the pathways involved are primarily related to calcium signaling and vascular tone regulation.
Comparison with Similar Compounds
Amlodipine: Another dihydropyridine calcium channel blocker with a longer half-life.
Nifedipine: Known for its rapid onset of action but shorter duration compared to (S)-lercanidipine.
Felodipine: Similar in structure but differs in its pharmacokinetic profile and side effect profile.
Uniqueness: Lercanidipine, (S)- is unique due to its high lipophilicity, which allows for a gradual and sustained release into the bloodstream, providing prolonged antihypertensive effects with fewer side effects. Its enantiomeric purity also contributes to its specific pharmacological profile, making it a preferred choice in certain clinical scenarios.
Properties
CAS No. |
185197-71-1 |
---|---|
Molecular Formula |
C36H41N3O6 |
Molecular Weight |
611.7 g/mol |
IUPAC Name |
5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C36H41N3O6/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-19,22,30,33,37H,20-21,23H2,1-6H3/t33-/m0/s1 |
InChI Key |
ZDXUKAKRHYTAKV-XIFFEERXSA-N |
Isomeric SMILES |
CC1=C([C@@H](C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lercanidipine, (S)-; (S)-Lercanidipine; (+)-Lercanidipine; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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